molecular formula C16H29N3O B2854678 3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide CAS No. 2138392-80-8

3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide

Cat. No.: B2854678
CAS No.: 2138392-80-8
M. Wt: 279.428
InChI Key: HAQDBQQYQKLMGY-UHFFFAOYSA-N
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Description

3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide typically involves a multistep process. One common approach is the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing the desired bicyclic structure . Another method involves a chemoenzymatic synthesis, where racemic compounds are resolved by kinetic resolution using immobilized lipase B of Candida antarctica .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production. The use of efficient catalytic systems and optimized reaction conditions would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxygenated bicyclic structures, while substitution reactions can yield a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound’s binding affinity to these receptors suggests that it can modulate dopaminergic signaling pathways, which are crucial in various neurological processes . The exact molecular pathways involved are still under investigation, but the compound’s structure allows it to fit into receptor binding sites effectively, influencing receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide apart is its specific bicyclic structure, which provides unique steric and electronic properties. This uniqueness allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O/c1-15(2,3)18-14(20)19-10-4-5-13(11-19)16-8-6-12(16)7-9-17-16/h12-13,17H,4-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQDBQQYQKLMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC(C1)C23CCC2CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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